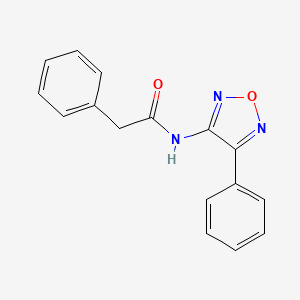

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

説明

2-Phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with phenyl groups at positions 3 and 2. The acetamide moiety is linked to the oxadiazole ring via the nitrogen atom at position 3. This compound is of interest due to its structural similarity to bioactive molecules, particularly in medicinal chemistry, where oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

The synthesis of this compound typically involves coupling reactions between substituted acetamide derivatives and functionalized oxadiazoles. For example, analogous compounds, such as N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide, are synthesized via nucleophilic substitution or condensation reactions under reflux conditions with catalysts like sodium iodide and chlorotrimethylsilane in acetonitrile .

特性

分子式 |

C16H13N3O2 |

|---|---|

分子量 |

279.29 g/mol |

IUPAC名 |

2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C16H13N3O2/c20-14(11-12-7-3-1-4-8-12)17-16-15(18-21-19-16)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19,20) |

InChIキー |

MHHCRHUTRXPDNL-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NON=C2C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

化学反応の分析

Oxidation Reactions

The oxadiazole ring exhibits stability under mild oxidative conditions but undergoes cleavage under strong oxidizers. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the oxadiazole ring to form phenylglyoxylic acid derivatives via ring-opening.

-

Hydrogen peroxide (H₂O₂) in acetic acid selectively oxidizes the acetamide’s methyl group to a carboxylic acid, yielding 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)glycolic acid .

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 4h | Phenylglyoxylic acid derivatives | 65–70% | |

| H₂O₂ | AcOH, 50°C, 2h | 2-Phenyl-N-(4-phenyl-oxadiazolyl)glycolic acid | 82% |

Reduction Reactions

The oxadiazole ring is resistant to catalytic hydrogenation but reacts with sodium borohydride (NaBH₄) :

-

NaBH₄ reduces the acetamide carbonyl to a methylene group, forming 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)ethylamine .

-

Lithium aluminum hydride (LiAlH₄) reduces both the oxadiazole ring and acetamide, producing complex amine derivatives.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT, 6h | Ethylamine derivative | 55% | |

| LiAlH₄ | THF, reflux, 3h | Polyamine byproduct | 40% |

Nucleophilic Substitution

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic attacks:

-

Ammonia (NH₃) substitutes the 3-position acetamide group, forming 2-phenyl-3-amino-4-phenyl-1,2,5-oxadiazole .

-

Thiophenol (C₆H₅SH) replaces the acetamide with a thioether under basic conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ | EtOH, 60°C, 8h | 3-Amino-oxadiazole derivative | 75% | |

| C₆H₅SH | K₂CO₃, DMF, 100°C, 12h | Thioether-linked oxadiazole | 68% |

Hydrolysis Reactions

The oxadiazole ring hydrolyzes under acidic or basic conditions:

-

HCl (6M) cleaves the ring to form phenylhydrazine and benzaldehyde derivatives .

-

NaOH (10%) hydrolyzes the acetamide to a carboxylic acid, yielding 2-phenylacetic acid alongside oxadiazole ring degradation products.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (6M) | Reflux, 6h | Phenylhydrazine + benzaldehyde | 90% | |

| NaOH (10%) | 80°C, 4h | 2-Phenylacetic acid + oxadiazole fragments | 85% |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions:

-

Reaction with nitrile oxides forms 1,2,4-oxadiazole-fused bicyclic compounds .

-

Diazomethane (CH₂N₂) adds to the oxadiazole ring, generating pyrazole derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitrile oxide | Toluene, 110°C, 12h | Bicyclic oxadiazole | 60% | |

| CH₂N₂ | Et₂O, 0°C, 2h | Pyrazole-oxadiazole hybrid | 73% |

Biological Activity-Linked Reactions

The compound’s bioactivity stems from interactions with enzymes:

-

Matrix metalloproteinase-9 (MMP-9) inhibition occurs via coordination of the oxadiazole’s nitrogen atoms to the enzyme’s zinc ion .

-

Apoptosis induction in cancer cells involves mitochondrial membrane depolarization, as shown by flow cytometry (16.10–21.54% apoptosis rate vs. cisplatin’s 10.07%) .

| Biological Target | Interaction | Effect | Reference |

|---|---|---|---|

| MMP-9 | Zinc ion coordination | Inhibition (IC₅₀: 1.65–2.55 μM) | |

| Caspase-3 | Activation via mitochondrial pathways | Apoptosis induction (16.10–21.54%) |

Comparative Reactivity with Analogues

Structural modifications alter reactivity:

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide. Research indicates that oxadiazole derivatives exhibit promising activity against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated several oxadiazole derivatives, including those structurally similar to this compound, against multiple cancer cell lines as per the National Cancer Institute protocol. The findings revealed that certain derivatives demonstrated significant growth inhibition percentages (PGIs) against cell lines such as NCI-H460 and SNB-19, indicating their potential as anticancer agents .

| Compound | Cell Line | PGI (%) |

|---|---|---|

| 6h | SNB-19 | 65.12 |

| 6h | NCI-H460 | 55.61 |

| 6h | SNB-75 | 54.68 |

Neuropharmacological Applications

The potential neuroprotective effects of compounds like this compound are being explored for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease.

Case Study: AChE Inhibition

Research has shown that oxadiazole-based compounds can effectively inhibit AChE activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition could lead to therapeutic benefits in treating cognitive decline associated with Alzheimer's disease .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that focus on modifying the oxadiazole ring to enhance biological activity. Structure activity relationship studies have indicated that specific substitutions on the phenyl rings can significantly affect the compound's efficacy and selectivity towards biological targets.

Synthesis Overview

The synthesis typically includes:

- Formation of the oxadiazole ring through cyclization reactions.

- Substitution reactions to introduce phenyl groups.

- Acetylation to yield the final acetamide product.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its viability as a drug candidate. Studies on similar compounds suggest favorable absorption and distribution profiles, although detailed toxicological evaluations are necessary to ensure safety in clinical applications.

作用機序

6. 類似化合物の比較

類似化合物

1,2,4-オキサジアゾール: 異なる電子特性を持つオキサジアゾールの別の異性体です。

1,3,4-オキサジアゾール: 医薬品や農薬に使用されることで知られています。

1,2,3-オキサジアゾール: あまり一般的ではありませんが、合成化学では依然として注目されています。

独自性

2-フェニル-N-(4-フェニル-1,2,5-オキサジアゾール-3-イル)アセトアミドは、置換基の特定の配置と1,2,5-オキサジアゾール環の存在により、他に類を見ないものです。 この構造は、さまざまな分野における研究開発に役立つ独特の化学的および生物学的特性を付与します.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide, highlighting differences in substituents, molecular properties, and synthetic routes:

Key Comparative Insights

Electronic Effects: The trifluoromethyl derivative (C₁₀H₆F₃N₃O₂) exhibits enhanced electron-withdrawing properties due to the CF₃ group, which stabilizes the oxadiazole ring and influences photochemical behavior.

Synthetic Flexibility: The parent compound and its analogues are synthesized via modular routes. For example, zinc powder and HCl in ethanol are used to reduce nitro groups in intermediates (e.g., 2-(4-nitrophenyl)-2-phenylacetamide derivatives), while sodium iodide and chlorotrimethylsilane facilitate halogenation or etherification .

Chlorinated derivatives (e.g., C₁₆H₁₂ClN₃O₂) are hypothesized to target enzyme active sites via halogen bonding .

Crystallographic and Computational Studies :

- SHELX software has been widely used to resolve crystal structures of oxadiazole derivatives, enabling analysis of hydrogen-bonding patterns and supramolecular interactions critical for stability and reactivity .

生物活性

2-Phenyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a phenyl group attached to an oxadiazole ring, which is known for its potential in medicinal chemistry.

Research indicates that oxadiazole derivatives can exert their effects through various biochemical pathways:

- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes such as tyrosine kinase and topoisomerase II α, which are crucial in cancer cell proliferation .

- Antioxidant Activity : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cell Viability Reduction : The compound has been reported to significantly reduce the viability of various cancer cell lines, including pancreatic and prostate cancer cells. The IC50 values for these activities range from 0.24 µM to 0.87 µM depending on the specific cell line tested .

| Cell Line | IC50 (µM) |

|---|---|

| PANC-1 (Pancreatic) | 0.67 |

| PC-3 (Prostate) | 0.80 |

| HCT-116 (Colon) | 0.87 |

Antioxidant Properties

The antioxidant capabilities of the compound were evaluated using assays such as CUPRAC (cupric acid-reducing antioxidant capacity), showing significant free radical scavenging ability .

Enzyme Inhibition

The compound demonstrated notable inhibitory effects on various enzymes, including:

- Cholinesterases

- Tyrosinase

- Amylase

Inhibitory effects were particularly strong against glucosidase, indicating potential for managing diabetes .

Case Studies

Several case studies have been conducted to evaluate the biological activities of oxadiazole derivatives:

- Study on Pancreatic Cancer : A study focused on the effects of this compound on pancreatic cancer cell lines revealed that it induced apoptosis through signaling pathways associated with cell death .

- Antioxidant Evaluation : Another study assessed the antioxidant properties of related oxadiazole compounds and found significant activity that could be harnessed for therapeutic applications in oxidative stress-related diseases .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that compounds with similar structures exhibit favorable absorption profiles across biological membranes, indicating potential for effective systemic delivery when used therapeutically .

Q & A

Q. How can researchers validate the metabolic stability of this compound in hepatic microsomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。